REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:9]([S:12][C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=2)=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O.[OH-].[K+]>COCCOCCOC.Cl>[NH2:1][C:4]1[CH:11]=[CH:10][C:9]([S:12][C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=2)=[CH:8][C:5]=1[C:6]#[N:7] |f:1.2|
|
Name
|
2-nitro-5-(naphth-2-ylthio)benzonitrile
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C=C(C=C1)SC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
stannous chloride dihydrate
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
91 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
where it was stirred during a 2 hour period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
ADDITION
|
Details
|
After this time, the reaction mixture was poured
|
Type
|
ADDITION
|
Details
|
An oily material, which dropped out of the solution
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C=C1)SC1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |